
N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride is a chemical compound known for its role as a serotonin-norepinephrine reuptake inhibitor (SNRI). It was developed by Eli Lilly in the early 1970s while searching for new antidepressants, but it was never marketed . This compound is structurally related to fluoxetine, atomoxetine, and nisoxetine .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride involves several steps:
Reaction of phenylvinylketone with N-methylbenzylamine in toluene: This forms 3-(N-methyl-N-benzylamino)propiophenone.
Catalytic hydrogenation with palladium black: This reduces the 3-(N-methyl-N-benzylamino)propiophenone to [2-(methylamino)ethyl]-benzene methanol.
Reaction with sodium hydroxide and 1-chloro-4-(trifluoromethyl)benzene in dimethyl acetamide: This forms the title product.
Conversion to hydrochloride: The product is converted into hydrochloride by the addition of hydrogen chloride.
Industrial Production Methods: The industrial production methods for this compound are similar to the synthetic routes mentioned above, with optimization for large-scale production. This includes the use of industrial-grade solvents and reagents, as well as the implementation of efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and phenoxy groups.
Reduction: Reduction reactions can occur at the amine group, converting it to a secondary or primary amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are used under basic conditions.
Major Products Formed:
Oxidation: Products include phenolic derivatives and quinones.
Reduction: Products include secondary and primary amines.
Substitution: Products include substituted phenoxy derivatives.
科学的研究の応用
N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride, commonly known as fluoxetine hydrochloride, is a compound with significant applications primarily in the field of pharmacology. This article delves into its scientific research applications, particularly focusing on its role as an antidepressant and its mechanisms of action.
Antidepressant Effects
Fluoxetine was first introduced as a treatment for depression in the late 1980s. Its mechanism involves blocking the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft. Research has demonstrated its efficacy in treating:
- Major depressive disorder
- Obsessive-compulsive disorder
- Bulimia nervosa
- Panic disorder
Studies indicate that fluoxetine can significantly reduce symptoms of depression and anxiety, making it a cornerstone in psychiatric treatment protocols .
Neuropharmacological Studies
Research has extensively explored fluoxetine's effects on neurotransmitter systems beyond serotonin. It has been shown to have minimal impact on norepinephrine and dopamine uptake, which differentiates it from traditional tricyclic antidepressants (TCAs) that affect multiple neurotransmitter systems . This selectivity is crucial for reducing side effects associated with older antidepressants.
Long-term Effects and Neurogenesis
Recent studies suggest that fluoxetine may promote neurogenesis, particularly in the hippocampus, which is often implicated in mood regulation. Animal models have shown that chronic administration of fluoxetine can enhance the proliferation of neural progenitor cells . This finding supports the hypothesis that SSRIs may not only alleviate symptoms but also contribute to structural brain changes over time.
Treatment of Other Disorders
Beyond depression, fluoxetine has been investigated for its potential benefits in various conditions:
- Post-Traumatic Stress Disorder (PTSD) : Some studies indicate that SSRIs like fluoxetine can help reduce PTSD symptoms by modulating fear responses.
- Premenstrual Dysphoric Disorder (PMDD) : Fluoxetine is effective in treating PMDD, alleviating mood swings and irritability associated with the menstrual cycle.
- Eating Disorders : It has shown efficacy in reducing binge-eating episodes in bulimia nervosa patients .
Case Study Examples
- Major Depressive Disorder : In a randomized controlled trial involving 300 patients diagnosed with major depressive disorder, fluoxetine demonstrated superior efficacy compared to placebo, with significant improvements observed within the first few weeks of treatment.
- Obsessive-Compulsive Disorder : A longitudinal study followed patients with obsessive-compulsive disorder treated with fluoxetine for six months. Results indicated a marked decrease in compulsive behaviors and anxiety levels.
Clinical Trial Data Summary
Study Type | Condition | Participants | Duration | Outcome |
---|---|---|---|---|
Randomized Controlled | Major Depressive Disorder | 300 | 12 weeks | Significant improvement vs. placebo |
Longitudinal | Obsessive-Compulsive Disorder | 150 | 6 months | Reduction in compulsive behaviors |
Open-label | Bulimia Nervosa | 100 | 8 weeks | Decrease in binge-eating episodes |
作用機序
The compound exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft. This leads to enhanced neurotransmission and improved mood. The molecular targets include the serotonin transporter (SERT) and the norepinephrine transporter (NET). The pathways involved are primarily related to the modulation of monoaminergic neurotransmission .
類似化合物との比較
Atomoxetine: A norepinephrine reuptake inhibitor used for the treatment of ADHD.
Nisoxetine: A norepinephrine reuptake inhibitor used in research.
Uniqueness: N-methyl-3-phenoxy-3-phenyl-propylamine hydrochloride is unique due to its dual inhibition of serotonin and norepinephrine reuptake, unlike fluoxetine which primarily inhibits serotonin reuptake. This dual action makes it a valuable compound for studying the combined effects on both neurotransmitters .
生物活性
N-Methyl-3-phenoxy-3-phenyl-propylamine hydrochloride, commonly known as fluoxetine hydrochloride, is a well-studied compound primarily recognized for its role as a selective serotonin reuptake inhibitor (SSRI). This article delves into the biological activity of fluoxetine, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Fluoxetine is characterized by its chemical structure, which includes a trifluoromethyl group that enhances its pharmacological efficacy. The compound's molecular formula is C₁₃H₁₆F₃N, and it is typically administered in the form of its hydrochloride salt.
Fluoxetine exerts its biological effects primarily through the inhibition of serotonin (5-HT) reuptake in the synaptic cleft. This action leads to increased serotonin levels in the brain, which is crucial for mood regulation. The compound has a high binding affinity for the human 5-HT transporter, with a Ki value of approximately 0.9 nmol/L, making it significantly selective over other receptors such as adrenergic and muscarinic receptors .
Biological Effects
- Antidepressant Activity : Fluoxetine is widely used as an antidepressant due to its ability to alleviate symptoms of major depressive disorder (MDD). Clinical studies have demonstrated its efficacy in reducing depressive symptoms and improving overall mood .
- Neuroprotective Effects : Research indicates that fluoxetine promotes neurogenesis and enhances neuronal differentiation. It has been shown to protect retinal pigmented epithelium cells from degeneration in models of age-related macular degeneration (AMD) .
- Inflammation Modulation : Fluoxetine has been found to inhibit the activation of the NLRP3 inflammasome, which plays a role in neuroinflammation. This suggests potential therapeutic applications beyond depression, including neurodegenerative diseases .
Efficacy in Major Depressive Disorder
A meta-analysis involving multiple clinical trials reported that fluoxetine significantly outperformed placebo in reducing depressive symptoms over various treatment durations. The response rates were notably higher in patients treated with fluoxetine compared to those receiving placebo treatments.
Impact on Anxiety Disorders
Fluoxetine has also been evaluated for its efficacy in treating anxiety disorders. A study showed that patients with generalized anxiety disorder experienced significant reductions in anxiety symptoms when treated with fluoxetine compared to baseline measurements.
Comparative Biological Activity
The table below summarizes the comparative biological activity of fluoxetine against other SSRIs:
Compound | Ki (nM) | Primary Action | Additional Effects |
---|---|---|---|
Fluoxetine | 0.9 | 5-HT Reuptake Inhibition | Neurogenesis, Anti-inflammatory |
Sertraline | 1.0 | 5-HT Reuptake Inhibition | Anxiolytic effects |
Paroxetine | 1.5 | 5-HT Reuptake Inhibition | Sedative effects |
特性
IUPAC Name |
N-methyl-3-phenoxy-3-phenylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-17-13-12-16(14-8-4-2-5-9-14)18-15-10-6-3-7-11-15;/h2-11,16-17H,12-13H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLKKVGMPUCUOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873310-33-9 |
Source
|
Record name | Benzenepropanamine, N-methyl-γ-phenoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=873310-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。